molecular formula C15H19N3O4S B6721204 methyl 4-[(5-propan-2-yl-1H-pyrazol-3-yl)sulfamoylmethyl]benzoate

methyl 4-[(5-propan-2-yl-1H-pyrazol-3-yl)sulfamoylmethyl]benzoate

Cat. No.: B6721204
M. Wt: 337.4 g/mol
InChI Key: FVEWNRABKDXJAF-UHFFFAOYSA-N
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Description

Methyl 4-[(5-propan-2-yl-1H-pyrazol-3-yl)sulfamoylmethyl]benzoate is a complex organic compound that features a benzoate ester linked to a pyrazole ring via a sulfamoylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5-propan-2-yl-1H-pyrazol-3-yl)sulfamoylmethyl]benzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Sulfamoylmethyl Group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfamoyl group.

    Esterification: The final step is the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-propan-2-yl-1H-pyrazol-3-yl)sulfamoylmethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-[(5-propan-2-yl-1H-pyrazol-3-yl)sulfamoylmethyl]benzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its pyrazole ring is known for its biological activity, and the compound could be explored for its anti-inflammatory, analgesic, or antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 4-[(5-propan-2-yl-1H-pyrazol-3-yl)sulfamoylmethyl]benzoate would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The sulfamoyl group and pyrazole ring are key functional groups that contribute to its activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(5-methyl-1H-pyrazol-3-yl)sulfamoylmethyl]benzoate
  • Methyl 4-[(5-ethyl-1H-pyrazol-3-yl)sulfamoylmethyl]benzoate

Uniqueness

Methyl 4-[(5-propan-2-yl-1H-pyrazol-3-yl)sulfamoylmethyl]benzoate is unique due to the presence of the propan-2-yl group on the pyrazole ring, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

methyl 4-[(5-propan-2-yl-1H-pyrazol-3-yl)sulfamoylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-10(2)13-8-14(17-16-13)18-23(20,21)9-11-4-6-12(7-5-11)15(19)22-3/h4-8,10H,9H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEWNRABKDXJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)NS(=O)(=O)CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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